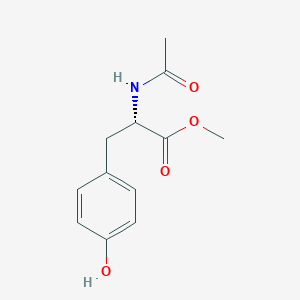

Methyl N-Acetyl-L-tyrosine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVXLWZDYZILN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Methyl N-Acetyl-L-tyrosine

Acetylation of L-Tyrosine Followed by Esterification

This classical two-step approach begins with the protection of the amino group of the parent amino acid, L-tyrosine, through acetylation, followed by the esterification of the carboxylic acid group.

The initial acetylation is commonly performed as a Schotten-Baumann reaction. caltech.edu In this method, L-tyrosine is dissolved in an alkaline aqueous solution, such as sodium hydroxide (B78521), and then treated with an acetylating agent, typically acetic anhydride (B1165640). caltech.educhemicalbook.com The reaction is carefully controlled to maintain a specific pH range, generally between 8 and 10, to facilitate the N-acetylation while preventing the hydrolysis of the acetic anhydride and minimizing side reactions. chemicalbook.com The temperature is also controlled, for instance at 60°C, to ensure the reaction proceeds to completion. chemicalbook.com Following the acetylation, the resulting N-acetyl-L-tyrosine is precipitated from the solution by acidification (e.g., to a pH of 1.7-2.0) and can be purified further by recrystallization from a solvent like ethanol (B145695) to achieve yields as high as 85%.

The second step is the esterification of the purified N-acetyl-L-tyrosine with methanol (B129727) to yield the final product, this compound. This is typically an acid-catalyzed reaction. ontosight.ai

| Parameter | Condition | Source |

|---|---|---|

| Reaction Type | Schotten-Baumann Acetylation | caltech.edu |

| Starting Material | L-Tyrosine | chemicalbook.com |

| Reagent | Acetic Anhydride | chemicalbook.com |

| pH Control | Maintained between 8–10 | chemicalbook.com |

| Temperature | 60°C | |

| Intermediate Product | N-Acetyl-L-tyrosine |

A variety of catalyst systems can be employed to facilitate the esterification of N-acetyl-L-tyrosine with methanol.

Chemical Catalysts : Traditional acid catalysts are widely used. Thionyl chloride in methanol is an effective system, converting the carboxylic acid to an acyl chloride intermediate which then rapidly reacts with methanol. caltech.edu This method has been reported to produce yields of around 90%. caltech.edu Another common approach is the use of a small concentration (1-2% v/v) of a strong mineral acid like sulfuric acid.

Enzymatic Catalysts : Biocatalysis offers a milder and often more selective alternative. The enzyme α-chymotrypsin has been shown to effectively catalyze the esterification of N-acetyl-L-tyrosine with primary alcohols, including methanol. capes.gov.broup.com Such enzymatic reactions can be conducted in various media, including water-miscible organic solvents like acetone (B3395972) or in micellar systems, to achieve high yields. capes.gov.brresearchgate.net Enzymatic catalysis is particularly advantageous for its high stereoselectivity, which helps preserve the optical purity of the L-enantiomer. acs.org

Acetylation of L-Tyrosine Methyl Ester

An alternative and often preferred synthetic route involves reversing the order of the reaction steps: esterification of L-tyrosine first, followed by acetylation. caltech.edu In this pathway, L-tyrosine is first converted to its methyl ester, L-tyrosine methyl ester. This intermediate is then subjected to acetylation.

This acetylation can be carried out using reagents such as acetyl chloride in benzene (B151609) or, more efficiently, acetic anhydride in an aqueous acetic acid solution. caltech.edu The addition of acetic anhydride to a solution of L-tyrosine methyl ester in aqueous acetic acid leads to the rapid precipitation of this compound in excellent yield. caltech.edu

Comparison of Synthetic Routes Regarding Efficiency and Optical Purity

The choice between the two primary synthetic pathways often comes down to considerations of efficiency, by-product formation, and the preservation of stereochemical integrity.

| Feature | Acetylation then Esterification (Route 1) | Esterification then Acetylation (Route 2) | Source |

| Convenience | More steps, including isolation of the N-acetyl-L-tyrosine intermediate. | Described as a more convenient and efficient route. | caltech.educaltech.edu |

| By-products | Risk of O,N-diacetylation if conditions are not carefully controlled. | Di-acetylation is not typically observed as the N-acetylated product precipitates rapidly from the solution. | caltech.edusmolecule.com |

| Purification | Crystallization of N-acetyl-L-tyrosine can be hindered by residual acetic acid if excess anhydride is used. | The product often precipitates in high purity directly from the reaction mixture. | caltech.edu |

| Optical Purity | Generally good, especially with enzymatic esterification. | High optical purity is maintained as racemization mechanisms are less likely with an ester starting material. | caltech.edu |

The acetylation of L-tyrosine methyl ester (Route 2) is frequently cited as the more convenient and efficient method. caltech.educaltech.edu A key advantage of this route is the avoidance of di-acetylation, where both the amino and the phenolic hydroxyl groups are acetylated. In Route 2, the O-acylation of the phenol (B47542) is a much slower reaction than the N-acylation of the amine, and the desired N-acetyl product precipitates from the solution as it forms, preventing further reaction. caltech.edu

Maintaining optical purity is critical. While both routes can produce the desired L-enantiomer, certain reagents can induce racemization. For example, using sodium methylate during the synthesis can lead to the abstraction of the alpha-proton, resulting in a racemic product. caltech.edu Methods such as crystallization-induced asymmetric transformation or the use of enzymes are employed to ensure high enantiomeric excess. acs.orgsid.ir The acetylation of the pre-formed methyl ester is less prone to racemization under typical conditions. caltech.edu

Optimization of Reaction Conditions for Industrial Scale-Up

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to cost, efficiency, energy consumption, and product purity. google.com Optimization focuses on maximizing throughput and yield while minimizing waste and complex purification steps. For large-scale preparations, simple and effective purification techniques, such as filtration through diatomaceous earth (celite) to remove impurities from intermediates, can be crucial for obtaining a high-quality final product. tandfonline.com The development of continuous flow processes, where reagents are mixed in-line, can also drastically improve space-time yield by allowing for higher reaction temperatures and shorter residence times. acs.org

Precise control over the amount of acetic anhydride used in the acetylation step is a critical parameter for process optimization, particularly in the pathway involving the acetylation of L-tyrosine.

Using a large excess of acetic anhydride is generally avoided. While it can drive the reaction to completion, it liberates significant amounts of acetic acid upon workup. caltech.edu Acetic acid can prevent the efficient crystallization of the N-acetyl-L-tyrosine intermediate, complicating its purification and isolation. caltech.edu

Research indicates that using a slight molar excess of acetic anhydride is optimal. A molar ratio of approximately 1.05 equivalents of acetic anhydride to 1 equivalent of the amino acid derivative provides a balance between achieving complete acetylation and avoiding problematic side reactions and purification issues. chemicalbook.com This careful control helps to minimize the formation of the O,N-diacetyl-L-tyrosine byproduct and facilitates a cleaner reaction profile suitable for large-scale production. smolecule.com

pH Regulation During Acylation and Hydrolysis Steps

The synthesis of N-acetyl-L-tyrosine, a precursor to its methyl ester, requires careful control of pH during the acylation process to achieve high yield and purity. The reaction typically involves the treatment of L-tyrosine with an acetylating agent, such as acetic anhydride, in an alkaline aqueous solution.

Initially, L-tyrosine is dissolved in an alkaline solution, for instance, by adding a 30% sodium hydroxide solution until a pH of approximately 12.05 is reached, ensuring the complete dissolution of the amino acid. chemicalbook.com During the dropwise addition of acetic anhydride, the pH of the reaction mixture is diligently maintained within a weakly alkaline range of 8 to 10. chemicalbook.comgoogle.com This specific pH range is crucial as it facilitates the N-acylation while minimizing the potential for O-acylation of the phenolic hydroxyl group, which is a slower reaction. caltech.edu

Table 1: pH Control in N-Acetyl-L-tyrosine Synthesis

| Step | Process | pH Range | Purpose |

| 1 | Dissolution of L-tyrosine | ~12.05 | Complete dissolution of the starting material. chemicalbook.com |

| 2 | Acylation with Acetic Anhydride | 8 - 10 | Promotes selective N-acylation and minimizes O-acylation. chemicalbook.comgoogle.com |

| 3 | Post-Acylation Hydrolysis | 10 - 12 (e.g., 11.50) | Hydrolyzes di-acetylated and O-acetylated byproducts. chemicalbook.comgoogle.com |

| 4 | Precipitation of Product | 1.5 - 2.2 (e.g., 1.72) | Isolation of the final N-acetyl-L-tyrosine product. chemicalbook.comgoogle.com |

Strategies for Minimizing Impurity Formation

A primary challenge in the synthesis of N-acetyl-L-tyrosine and its subsequent esterification to this compound is the formation of impurities. Effective strategies are employed to mitigate the generation of these unwanted byproducts.

During the initial acylation of L-tyrosine, the main impurities that can form are O,N-diacetyl-L-tyrosine and the optical isomer of N-acetyl-L-tyrosine. google.com The use of a less reactive acetylating agent like acetic anhydride over more vigorous ones such as acetyl chloride is preferred, as the latter can lead to a more violent and difficult-to-control reaction, generating a higher level of impurities. google.com Controlling the pH, as discussed previously, is a key strategy. Maintaining a pH between 8 and 10 during acylation minimizes the formation of O,N-diacetyl-L-tyrosine. google.com Subsequently raising the pH to 10-12 helps to hydrolyze any di-acetylated impurity that may have formed. google.com

Furthermore, controlling the stoichiometry of the reactants is important. Using a slight excess of acetic anhydride (e.g., 1.05 molar equivalents) can drive the N-acylation to completion without promoting excessive di-acetylation. chemicalbook.com

In the esterification step to form this compound, anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid. Purification techniques such as recrystallization from ethanol-water mixtures and the use of activated carbon for decolorization are employed to remove unreacted starting materials, inorganic salts, and colored impurities, ultimately yielding a high-purity product.

Derivatization of this compound

This compound is a versatile intermediate that can undergo further chemical modifications, particularly at its phenolic hydroxyl group.

O-Methylation through Diazomethane (B1218177) Reaction

The phenolic hydroxyl group of this compound can be methylated using diazomethane (CH₂N₂). This reaction converts this compound into its O-methyl derivative. caltech.eduresearchgate.net Diazomethane is known to readily methylate carboxylic acids and phenols. masterorganicchemistry.comnist.gov The reaction with phenols is particularly effective due to their acidity, which is higher than that of alkyl alcohols. masterorganicchemistry.com The reaction proceeds by protonation of diazomethane by the acidic phenolic proton, followed by an Sₙ2 reaction where the resulting phenoxide attacks the methyl group of the protonated diazomethane, releasing nitrogen gas. masterorganicchemistry.com Research has shown that this method can be used to convert N-acetyl-L-tyrosine methyl ester to the O-methyl derivative in approximately a 50% yield, provided that ether is excluded from the reaction solvent. caltech.edu

Racemization Mechanisms during O-Methylation

While O-methylation with diazomethane proceeds with retention of configuration, other methods can lead to racemization. The primary mechanism for racemization in tyrosine derivatives often involves the abstraction of the proton at the alpha-carbon. caltech.edu This is particularly a risk under basic conditions. The acidity of this alpha-hydrogen is significantly increased by the presence of the adjacent carbomethoxy group in this compound. caltech.edu Strong bases can deprotonate this position, leading to the formation of a planar enolate intermediate, which can then be reprotonated from either face, resulting in a racemic mixture.

Formation of O-Methyl-N-Acetyl-L-tyrosine via Williamson Synthesis

An alternative method for the O-methylation of the phenolic hydroxyl group is the Williamson ether synthesis. caltech.edusmolecule.com This method typically involves deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate. igem.orgnih.gov

However, when this method is applied to Methyl N-acetyl-L-tyrosinate, significant racemization can occur. caltech.edu For instance, treating a methanolic solution of Methyl N-acetyl-L-tyrosinate with sodium methylate and methyl iodide results in a high yield of the racemic O-methyl-N-acetyl-tyrosine methyl ester. caltech.edu The probable cause of this racemization is the abstraction of the acidic alpha-proton by the methylate ion, as described previously. caltech.edu To circumvent this issue, the Williamson synthesis can be performed on N-acetyl-L-tyrosine itself, where the carboxylate group is less activating towards alpha-proton abstraction compared to the methyl ester. caltech.edu By using a di-sodium salt of N-acetyl-L-tyrosine and an equimolar amount of methyl iodide, the more nucleophilic phenoxide ion reacts preferentially, yielding optically pure O-methyl-N-acetyl-L-tyrosine. caltech.edu

Table 2: Comparison of O-Methylation Methods

| Method | Reagents | Optical Purity Outcome | Key Considerations |

| Diazomethane Reaction | Diazomethane (CH₂N₂) | Optically Pure caltech.eduresearchgate.net | Mild conditions, avoids racemization. caltech.edumasterorganicchemistry.com |

| Williamson Synthesis (on Methyl Ester) | Sodium Methylate, Methyl Iodide | Racemic caltech.edu | Strong base causes abstraction of the alpha-proton. caltech.edu |

| Williamson Synthesis (on Carboxylic Acid) | Di-sodium salt, Methyl Iodide | Optically Pure caltech.edu | Preferential reaction at the more nucleophilic phenoxide. caltech.edu |

Copolymerization with Alkenes

The incorporation of functional monomers like derivatives of this compound into polyolefin chains is a significant area of research, aiming to impart new properties such as improved hydrophilicity and the potential for further chemical modification. This section details the catalytic systems employed for the copolymerization of N-acetyl-L-tyrosine derivatives with alkenes and the characterization of the resulting copolymers.

The copolymerization of ethylene (B1197577) with functionalized tyrosine monomers, specifically N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters, has been successfully achieved using transition metal catalysts. mdpi.commdpi.comnih.gov Research has demonstrated the effectiveness of specific titanium and zirconium complexes in facilitating this process.

A series of titanium and zirconium complexes featuring di-isopropyl phosphorus-phenylamine-based ligands have been synthesized and utilized for the copolymerization of ethylene with N-acetyl-O-(dec-9-enyl)-L-tyrosine ethyl ester. mdpi.com These catalytic systems, when activated by methylaluminoxane (B55162) (MAO), have shown high catalytic activity. mdpi.com Notably, titanium complexes exhibited higher catalytic activity for the copolymerization compared to their zirconium counterparts. mdpi.com The highest catalytic activity for the copolymerization was achieved with a specific titanium catalyst, reaching up to 6.63 × 10⁴ g of polymer per mole of Titanium per hour (g P (mol Ti)⁻¹ h⁻¹). mdpi.com

Further studies have explored the use of a novel titanium complex for the copolymerization of ethylene with a range of N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters, where the alkenyl chain length was varied (e.g., but-3-enyl, hex-5-enyl, oct-7-enyl, and dec-9-enyl). mdpi.comnih.gov This titanium complex, upon activation with MAO, also demonstrated high efficiency, with catalytic activities reaching up to 6.86 × 10⁴ gP·(molTi)⁻¹·h⁻¹. mdpi.comnih.gov The influence of polymerization conditions such as temperature, catalyst concentration, and the ratio of aluminum to titanium (Al/Ti) has been investigated to optimize the reaction. mdpi.com For instance, one study found that the optimal temperature for the copolymerization using a specific titanium catalyst was 50 °C. mdpi.com

The data below summarizes the performance of different catalytic systems in the copolymerization of ethylene with N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters.

| Catalyst System | Comonomer | Activator | Highest Catalytic Activity | Comonomer Incorporation (mol %) |

|---|---|---|---|---|

| Titanium complex with di-isopropyl phosphorus-phenylamine based ligand | N-acetyl-O-(dec-9-enyl)-L-tyrosine ethyl ester | MAO | 6.63 × 10⁴ g P (mol Ti)⁻¹ h⁻¹ | 2.56 |

| Novel titanium complex | N-acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester | MAO | 6.86 × 10⁴ gP·(molTi)⁻¹·h⁻¹ | 2.65 |

| Zirconium complex with di-isopropyl phosphorus-phenylamine based ligand | N-acetyl-O-(dec-9-enyl)-L-tyrosine ethyl ester | MAO | Lower than corresponding Ti complex | Not specified |

The successful incorporation of the N-acetyl-L-tyrosine derivative into the polyethylene (B3416737) backbone has been confirmed through various analytical techniques, which also provide insights into the properties of the resulting copolymers.

Spectroscopic Analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra of the copolymers show characteristic absorption bands that are absent in the ethylene homopolymer. mdpi.com For example, the band at 1656 cm⁻¹ corresponds to the C=O stretching vibration of the amide group, and the band at 1250 cm⁻¹ is attributed to C–O vibration absorption, confirming the presence of the comonomer in the polymer chain. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-temperature solution ¹³C-NMR spectroscopy is a powerful tool for elucidating the microstructure of the copolymers. mdpi.com The spectra reveal signals corresponding to the carbons of the comonomer unit, such as the benzyl (B1604629) methylene (B1212753) carbon at approximately 37.20 ppm and the methine carbon on the main chain at around 33.01 ppm. mdpi.com These results indicate that the comonomer units are incorporated into the polyethylene chain. mdpi.com

Molecular Weight and Distribution:

Gel Permeation Chromatography (GPC): GPC analysis has been used to determine the molecular weights (MW) and molecular weight distributions (MWD) of the copolymers. mdpi.commdpi.com The copolymers generally exhibit high weight-average molecular weights, for instance, up to 2.85 × 10⁵ g·mol⁻¹. mdpi.comnih.gov The GPC curves are typically monomodal, suggesting a single-site mechanism for the polymerization. mdpi.com However, the MWDs of the copolymers are often broader than that of the polyethylene homopolymer, which may indicate that chain transfer reactions occur during the polymerization process when the comonomer is present. mdpi.com

Thermal and Surface Properties:

Differential Scanning Calorimetry (DSC): DSC measurements have shown that the melting points of the copolymers can be higher than that of the polyethylene homopolymer. mdpi.com For example, one study reported a melting point of 138.6 °C for a copolymer, compared to 134.3 °C for the polyethylene. mdpi.com

Water Contact Angle: The incorporation of the polar N-acetyl-L-tyrosine derivative significantly enhances the hydrophilicity of the polymer. mdpi.comnih.gov This is demonstrated by a decrease in the water contact angle of the copolymer films as the comonomer incorporation ratio increases. mdpi.com For instance, while a polyethylene film had a water contact angle of 85.9°, a copolymer film with a 2.65 mol % comonomer incorporation had a water contact angle of 48.5°. mdpi.com

The following table presents a summary of the characterization data for copolymers of ethylene and N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters.

| Property | Method | Finding |

|---|---|---|

| Comonomer Incorporation | FT-IR, ¹³C-NMR | Confirmed by characteristic peaks of the amide and ester groups. mdpi.commdpi.com |

| Weight-Average Molecular Weight (Mw) | GPC | High, e.g., up to 2.85 × 10⁵ g·mol⁻¹. mdpi.comnih.gov |

| Molecular Weight Distribution (MWD) | GPC | Monomodal, but broader than polyethylene homopolymer. mdpi.com |

| Melting Temperature (Tm) | DSC | Can be higher than polyethylene (e.g., 138.6 °C vs. 134.3 °C). mdpi.com |

| Hydrophilicity | Water Contact Angle | Increases with higher comonomer content (angle decreases). mdpi.com |

Catalytic Systems in Copolymerization

Synthesis of Novel Conjugates and Adducts

The chemical structure of this compound, with its reactive phenolic hydroxyl group and the potential for modification at the carboxyl and amino termini, makes it a valuable building block for the synthesis of a variety of conjugates and adducts. These modifications can be used to attach the tyrosine moiety to other molecules, including peptides, lipids, and therapeutic agents.

Research into related N-acetyl-tyrosine derivatives has demonstrated several synthetic strategies for forming such conjugates. For instance, N-acetyl-L-tyrosine ethyl ester (NATEE) has been used in studies of lipid peroxide adduct formation. nih.gov In these studies, the reaction of NATEE with methyl linoleate (B1235992) under oxidative conditions led to the formation of linoleate-tyrosine para adducts. nih.gov Although the adducts were part of a complex mixture, their formation was confirmed by mass spectrometry and NMR data. nih.gov This suggests a pathway for creating adducts between this compound and unsaturated fatty acids or other molecules susceptible to radical-mediated coupling.

Furthermore, the tyrosine residue is a target for specific bioconjugation reactions. The "tyrosine-click reaction" utilizes 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its derivatives to selectively label the phenol group of tyrosine. nih.gov This reaction has been successfully applied to N-acyl tyrosine methyl amide, a close analogue of this compound, demonstrating high selectivity for tyrosine over other amino acids like tryptophan and lysine (B10760008) under aqueous buffered conditions. nih.gov This methodology could be employed to conjugate this compound to a wide range of molecules functionalized with a PTAD group, including the creation of antibody-drug conjugates. nih.gov For example, a novel prosthetic group, 4-(p-([¹⁸F]fluorosulfonyl)phenyl)-1,2,4-triazoline-3,5-dione ([¹⁸F]FS-PTAD), has been developed for the site-specific radiofluorination of tyrosine residues in small molecules, with N-acetyl-L-tyrosine methyl amide being one of the model compounds successfully coupled. nih.gov

The synthesis of peptide conjugates is another important application. Standard peptide coupling reagents can be used to form peptide bonds involving the carboxyl group of this compound. For example, dipeptides such as N-acetyl-L-Tyrosine-L-Alanine Methyl Ester have been synthesized for use in oxidation studies. nih.gov This indicates that this compound can be readily incorporated into peptide chains using established synthetic protocols.

The table below outlines some of the synthetic approaches for creating conjugates and adducts with N-acetyl-tyrosine derivatives, which are applicable to this compound.

| Conjugate/Adduct Type | Synthetic Strategy | Reactants | Key Findings |

|---|---|---|---|

| Lipid Adducts | Oxidative coupling | N-acetyl-L-tyrosine ethyl ester and methyl linoleate | Formation of linoleate-tyrosine para adducts confirmed by MS and NMR. nih.gov |

| Bioconjugates via "Tyrosine-Click" | Ene-like reaction | N-acyl tyrosine methyl amide and PTAD derivatives | Highly selective for tyrosine modification under aqueous conditions. nih.gov |

| Radiolabeled Conjugates | Coupling with a prosthetic group | N-acetyl-L-tyrosine methyl amide and [¹⁸F]FS-PTAD | Successful site-specific radiofluorination of the tyrosine derivative. nih.gov |

| Peptide Conjugates | Standard peptide coupling | N-acetyl-L-tyrosine and another amino acid ester (e.g., L-Alanine Methyl Ester) | Formation of dipeptides for further studies. nih.gov |

Biochemical and Biological Research Applications

Role as a Substrate and Model Compound

The unique chemical properties of Methyl N-acetyl-L-tyrosine make it a suitable substrate and model compound for studying a range of biological processes.

Substrate in Peptide and Protein Synthesis

This compound is utilized in peptide synthesis. Its protected amino and carboxyl groups render it stable during the coupling reactions in solid-phase peptide synthesis. The methyl ester group can be selectively removed under mild alkaline conditions, facilitating the controlled formation of peptide bonds. This derivative allows researchers to incorporate a modified tyrosine residue into a peptide chain, which can be useful for studying protein structure and function.

Furthermore, derivatives of N-acetyl-L-tyrosine, such as O-methyl-N-acetyl-L-tyrosine, have been synthesized to investigate the active site of enzymes like α-chymotrypsin. caltech.edu By studying the kinetics of enzyme-catalyzed hydrolysis of these substrates, researchers can gain insights into the importance of specific functional groups, such as the phenolic hydroxyl group, in enzyme-substrate interactions. caltech.edu

Model System for Tyrosine Transfer Reactions in Biochemistry and Molecular Biology

N-acetyl-L-tyrosine serves as a model system for investigating tyrosine transfer reactions, which are fundamental to processes like protein synthesis and energy metabolism. biosynth.com Its structural similarity to the natural amino acid tyrosine allows it to be recognized by enzymes involved in these pathways. biosynth.com The acetyl group provides a convenient label for tracking the molecule's fate in various biochemical assays, including thin-layer chromatography and liquid chromatography. biosynth.com

Substrate for Enzymatic Reactions, e.g., Tyrosinase

N-acetyl-L-tyrosine and its derivatives are well-established substrates for the enzyme tyrosinase. nih.govfrontiersin.org Tyrosinase, a copper-containing enzyme, catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones. nih.govmdpi.com

Kinetic studies of tyrosinase often employ N-acetyl-L-tyrosine as a substrate to overcome some of the complexities associated with using L-tyrosine directly. The acetylation of the amino group prevents the subsequent cyclization of the resulting dopaquinone, simplifying the reaction pathway and allowing for a more direct measurement of tyrosinase activity. researchgate.netresearchgate.net The rate of the reaction can be monitored by measuring the formation of N-acetyl-dopaquinone. nih.gov

Researchers have conducted kinetic analyses to understand the inhibitory effects of various compounds on tyrosinase activity. For instance, studies have investigated the inhibition kinetics of N-acetyl-pentapeptides and hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives using L-DOPA as the substrate. nih.govtandfonline.com These analyses, often visualized using Lineweaver-Burk plots, help to determine the type of inhibition (e.g., competitive, mixed-type) and the inhibitor's potency. nih.govtandfonline.com

The table below summarizes kinetic data for tyrosinase inhibition by various compounds.

| Inhibitor | Substrate | Inhibition Type | IC50 (µM) | Source |

| Ac-P1 (Ac-RSRFK) | L-DOPA | Mixed-type | 750 (0.75 mg/mL) | nih.gov |

| Ac-P2 (Ac-KSRFR) | L-DOPA | Mixed-type | 780 (0.78 mg/mL) | nih.gov |

| Ac-P3 (Ac-KSSFR) | L-DOPA | Mixed-type | 810 (0.81 mg/mL) | nih.gov |

| Ac-P4 (Ac-RSRFS) | L-DOPA | Mixed-type | 290 (0.29 mg/mL) | nih.gov |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | L-DOPA | Competitive | 0.0089 | tandfonline.com |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | L-DOPA | Mixed-type | 8.26 | tandfonline.com |

| Puerol A | Monophenolase | Competitive | 2.2 | nih.gov |

| Puerol A | Diphenolase | Competitive | 3.8 | nih.gov |

The chemical structure of substrates and inhibitors significantly influences their interaction with tyrosinase. Studies have shown that the position and nature of substituent groups on phenolic compounds affect the catalytic efficiency of the enzyme. rsc.org For example, with cresol (B1669610) substrates, the para-substituted form is more readily catalyzed by immobilized tyrosinase compared to meta- or ortho-substituted forms, likely due to reduced steric hindrance at the active site. rsc.org

The table below shows the initial reaction rates (Vo) of immobilized tyrosinase with different para-substituted phenols.

| Para-Substituent | Vo (mmol L⁻¹ min⁻¹) |

| p-methyl | > p-ethyl |

| p-ethyl | > p-propyl |

| p-propyl | > p-chloro |

| p-chloro | > p-bromo |

| p-bromo | > p-t-butyl |

| Source: rsc.org |

Furthermore, the presence of different functional groups, such as halogens or acetyl groups, on inhibitor molecules can alter their hydrophobicity and lead to the formation of more stable complexes with the enzyme. ekb.eg

The enzymatic reaction of tyrosinase with N-acetyl-L-tyrosine proceeds in a two-step manner. nih.govresearchgate.net First, the monophenolase activity of tyrosinase hydroxylates N-acetyl-L-tyrosine to form N-acetyl-L-DOPA. nih.govresearchgate.net Subsequently, the diphenolase activity of the enzyme oxidizes N-acetyl-L-DOPA to N-acetyl-dopaquinone. nih.govresearchgate.net The formation of N-acetyl-dopaquinone can be detected spectrophotometrically, typically around a wavelength of 390 nm. nih.gov Because the acetyl group on the amino function prevents the intramolecular cyclization that would normally occur with dopaquinone, the reaction effectively stops at this stage, allowing for a clearer analysis of the initial enzymatic steps. researchgate.netresearchgate.net

Influence of Substituent Groups on Enzymatic Activity

Investigations in Biological Systems

N-Acetyl-L-tyrosine (NAT), an acetylated derivative of the amino acid L-tyrosine, has been the subject of research for its unique interactions within biological systems. It is recognized as an endogenous regulator of the mitochondrial stress response that can permeate the cell membrane. medchemexpress.commedchemexpress.com

Precursor in Catecholamine Synthesis Pathways (Indirectly via L-Tyrosine)

While not a direct participant in the catecholamine synthesis pathway, N-Acetyl-L-tyrosine serves as a precursor by supplying L-tyrosine. When ingested, N-Acetyl-L-tyrosine is converted in the body back into L-tyrosine. patsnap.com This L-tyrosine then becomes available for various metabolic processes, including the synthesis of catecholamines. patsnap.com

The synthesis of these crucial neurotransmitters begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the process. cvpharmacology.comwikipedia.orgexamine.com L-DOPA is subsequently converted to dopamine (B1211576). patsnap.comcvpharmacology.com From dopamine, the pathway can continue to produce other essential catecholamines, namely norepinephrine (B1679862) and epinephrine. cvpharmacology.comwikipedia.org Therefore, N-Acetyl-L-tyrosine indirectly supports this pathway by increasing the available pool of L-tyrosine. patsnap.com

Table 1: Catecholamine Synthesis Pathway from L-Tyrosine

| Step | Precursor | Enzyme | Product |

| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA |

| 2 | L-DOPA | DOPA Decarboxylase | Dopamine |

| 3 | Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine |

| 4 | Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine |

This table outlines the primary steps in the synthesis of catecholamines, a process for which N-Acetyl-L-tyrosine can serve as an indirect precursor by providing L-Tyrosine.

Role in Mitohormesis and Stress Tolerance

N-Acetyl-L-tyrosine has been identified as an intrinsic factor that triggers mitohormesis, a biological response where low levels of mitochondrial stress induce a protective effect. nih.govnih.govembopress.org Research has shown that NAT is naturally present in the blood or hemolymph of healthy animals, and its concentration increases in response to stressors like heat. nih.govnih.govembopress.org Pre-treatment with NAT has been found to significantly enhance stress tolerance in both insects and mice. nih.govnih.gov This effect is not immediate but develops over a few hours after administration, indicating an induced adaptive response. nih.gov

Modulation of Reactive Oxygen Species (ROS) Production

The mechanism by which N-Acetyl-L-tyrosine induces mitohormesis involves the modulation of reactive oxygen species (ROS). nih.govembopress.org NAT causes a transient and mild perturbation of the mitochondrial membrane potential. medchemexpress.commedchemexpress.com This slight disruption leads to a small, controlled increase in the production of ROS. medchemexpress.commedchemexpress.comnih.govembopress.org This low-level ROS signal is crucial as it acts as a retrograde signal from the mitochondria to the nucleus, initiating a cascade of protective cellular responses rather than causing oxidative damage. nih.govdoctaris.comresearchgate.net

Activation of Cytoprotective Responses

The low-level ROS generation triggered by N-Acetyl-L-tyrosine activates a cytoprotective response, which is the essence of mitohormesis. medchemexpress.comnih.gov This adaptive mechanism enhances the cell's ability to withstand more severe stress conditions. nih.gov Studies in Drosophila S2 cells demonstrated that treatment with NAT increased cellular survival after exposure to lethal heat stress, functioning as an inducer of stress acclimation at the cellular level. nih.gov This highlights NAT's role in preparing cells and organisms to better cope with environmental challenges. nih.govdoctaris.com

Impact on Gene Expression (e.g., FoxO, Antioxidant Enzymes, Keap1)

The retrograde ROS signal initiated by N-Acetyl-L-tyrosine leads to significant changes in gene expression that underpin the observed stress tolerance. nih.gov This signaling activates the FoxO and Keap1 pathways. medchemexpress.commedchemexpress.com The activation of the transcription factor FoxO leads to the enhanced expression of antioxidant enzyme genes. medchemexpress.comnih.gov

Table 2: Research Findings on N-Acetyl-L-tyrosine (NAT) and Stress Response

| Model Organism/System | Finding | Implication |

| Armyworm (Mythimna separata) | Injection of NAT significantly increased survival rate after lethal heat stress. medchemexpress.comnih.gov | Induces thermotolerance in insects. |

| Mice | Pretreatment with NAT increased stress tolerance. nih.govnih.gov | Hormetic effects are conserved in mammals. |

| Drosophila S2 cells | NAT treatment increased cellular survival following lethal heat stress. nih.gov | Functions as an inducer of stress acclimation at the cellular level. |

| Nude Mice (Colon Cancer Model) | NAT administration significantly decreased tumor volume. medchemexpress.com | Possesses tumor-suppressive activity. |

This table summarizes key experimental findings on the effects of N-Acetyl-L-tyrosine across different biological models.

Implications for Tumor Growth Repression

Research has revealed that N-Acetyl-L-tyrosine has implications for inhibiting tumor growth. medchemexpress.commedchemexpress.com This effect is thought to be mediated through the activation of Keap1. nih.govnih.govembopress.org The abnormal activation of the transcription factor Nrf2 is a known feature in many cancer cells, promoting their survival and proliferation. nih.gov Since Keap1 is a negative regulator of Nrf2, the activation of Keap1 by NAT can lead to the suppression of Nrf2 signaling. medchemexpress.comnih.gov In a mouse model using colorectal cancer cells, administration of NAT resulted in a significant suppression of tumor growth, which was associated with increased expression of FoxO and Keap1 in the tumor tissues. medchemexpress.com

Derivatives as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activators

Derivatives of N-acetyl-L-tyrosine have been synthesized and assessed for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. researchgate.netnih.gov Certain derivatives have demonstrated preferential activation of the PPARα subtype over the PPARγ subtype. researchgate.net This selectivity is significant because PPARα activators are primarily involved in lipid metabolism, while PPARγ activators are more closely associated with glucose control. oup.com The development of subtype-selective PPARα activators holds promise for treating metabolic conditions like dyslipidemia, obesity, and diabetes. acs.org

Structure-Activity Relationship Studies for PPAR Selectivity

Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that govern the potency and selectivity of N-acetyl-L-tyrosine derivatives for PPAR subtypes. acs.orgacs.org These studies have revealed that several factors are critical in determining how these compounds interact with PPARs. acs.org

Key determinants for PPAR subtype transactivation potency and selectivity include:

The nature and stereochemistry of the substituent at the α-position of the head part containing the carboxyl group. acs.org

The distance between the carboxyl group and the central benzene (B151609) ring . acs.org

The linking group between the central and distal benzene rings . acs.org

The substituent at the distal hydrophobic tail part of the molecule . acs.org

For instance, research has shown that replacing the phenyl ring of a phenyloxazole moiety with a 4-pyridyl group or a 4-methylpiperazine can yield potent and selective PPARγ agonists with improved solubility. acs.org In another example, modifying the farglitazar (B1672056) structure to create the L-tyrosine analogue GW409544, which has a vinylogous amide as the N-substituent, resulted in a potent full agonist for both PPARα and PPARγ. nih.gov Furthermore, the introduction of electron-donating groups (like NH2 and CH3) or electron-withdrawing groups (like halogens) to the phenyl ring has been shown to influence PPARγ agonist activity, with lipophilicity also playing a significant role. mdpi.com

A single amino acid difference—tyrosine in PPARα and histidine in PPARγ—has been identified as a key factor in the subtype selectivity of both thiazolidinedione and non-thiazolidinedione ligands. nih.gov This highlights the subtle but critical nature of the ligand-receptor interaction.

| Compound/Modification | Effect on PPAR Activity | Reference |

| Replacement of phenyl with 4-pyridyl or 4-methylpiperazine | Potent and selective PPARγ agonists with improved solubility. | acs.org |

| GW409544 (vinylogous amide N-substituent) | Potent full agonist on both PPARα and PPARγ. | nih.gov |

| Introduction of electron-donating or -withdrawing groups | Influences PPARγ agonist activity. | mdpi.com |

| Single amino acid difference (Tyr in PPARα, His in PPARγ) | Imparts subtype selectivity. | nih.gov |

Molecular Docking Analysis of PPAR Interactions

Molecular docking studies have been employed to provide insights into the binding interactions between N-acetyl-L-tyrosine derivatives and PPARs at the molecular level. researchgate.netnih.gov These computational analyses complement experimental findings and help to explain the observed structure-activity relationships. nih.gov By visualizing the orientation of the ligands within the active site of the receptor, researchers can identify key interactions, such as hydrogen bonds, that are crucial for binding affinity and selectivity. nih.gov

For example, docking studies have helped to understand how different substituents on the ligand molecule can either favor or hinder interactions with specific amino acid residues in the PPAR binding pocket. biomolther.orgnih.gov This information is invaluable for the rational design of new derivatives with enhanced potency and selectivity for a particular PPAR subtype. researchgate.netnih.gov The stability of the predicted protein-ligand complexes is often further assessed using molecular dynamics simulations. nih.gov

Interactions with Other Biomolecules

The interaction of this compound and its derivatives with other biomolecules has been a subject of scientific investigation, revealing insights into complex formation and intermolecular forces. These studies often employ a combination of experimental and computational techniques.

Complex Formation Studies (e.g., with Tolmetin (B1215870), Ketoprofen)

The formation of complexes between N-acetyl-L-tyrosine ethyl ester (ATEE), a derivative of this compound, and non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketoprofen (B1673614) has been reported. researchgate.netnih.govresearchgate.net These studies have demonstrated that ATEE can form non-fluorescent, ground-state complexes with these drugs. researchgate.netnih.govresearchgate.net The formation of these complexes is a result of intermolecular interactions that lead to a quenching of the intrinsic fluorescence of the ATEE molecule. researchgate.netnih.gov

Spectroscopic Analysis of Intermolecular Interactions

Spectroscopic techniques, particularly UV-vis absorption and fluorescence spectroscopy, have been instrumental in characterizing the interactions between this compound derivatives and other molecules. researchgate.netnih.govacs.org Steady-state and time-resolved fluorescence measurements are used to study the quenching mechanisms involved in complex formation. researchgate.netnih.govresearchgate.net For instance, in the case of the ATEE-tolmetin and ATEE-ketoprofen complexes, the experimental results pointed towards a static quenching mechanism, which is indicative of ground-state complex formation. researchgate.netnih.govresearchgate.net The binding constants for these interactions can also be determined from the spectroscopic data. acs.org

Fluorescence Quenching Mechanisms in Biological Contexts

The intrinsic fluorescence of tyrosine residues is a powerful tool for probing protein structure and dynamics. However, this fluorescence is often quenched by various mechanisms within the protein environment. The fluorescence of tyrosine and its derivatives can be diminished by neighboring tryptophan residues through resonance energy transfer or by the ionization of its aromatic hydroxyl group. researchgate.net Other quenching mechanisms include interactions with nearby charged amino or carboxylate groups, which can lead to a decrease in the fluorescence quantum yield. researchgate.netrsc.org

A significant quenching pathway for tyrosine involves the deprotonation of its phenolic group in the excited state. This process can be promoted by ions such as phosphate (B84403), leading to the formation of the weakly fluorescent tyrosinate ion. wiley.com However, the chemical structure of this compound, specifically the methylation of the phenolic hydroxyl group (O-methyl group), fundamentally alters its susceptibility to this quenching mechanism. In a comparative study of different tyrosine derivatives, phosphate ions were found to quench the fluorescence of compounds with a free hydroxyl group, such as tyrosine and N-acetyl tyrosinamide. wiley.com In contrast, the fluorescence of O-methyl tyrosine was not quenched by phosphate ions. wiley.com This finding underscores that the quenching mechanism in the presence of phosphate is dependent on the deprotonation of the phenolic group, a process which is blocked by methylation. wiley.com

Another key mechanism is intramolecular electron transfer. For derivatives like N-acetyltyrosinamide (NAYA), an excited-state intramolecular electron transfer from the phenol (B47542) ring to the amide moiety can occur, and this process is modulated by solvent polarity and viscosity. acs.orgresearchgate.net The observation of single or double exponential fluorescence decays for NAYA depends on factors like the ground-state population of different rotamers and the rates of their interconversion versus the rate of electron transfer. acs.org While direct studies on this compound are less common, the blockage of the phenolic hydroxyl group would likely influence such intramolecular processes.

Furthermore, general quenching in proteins can occur through static and dynamic mechanisms involving direct contact with other amino acid residues, including tryptophan, methionine, and histidine. nih.gov The incorporation of a tyrosine derivative into a peptide chain itself typically lowers its fluorescence quantum yield compared to the free amino acid in solution. researchgate.net

Table 1: Effect of Phosphate Ions on the Fluorescence of Tyrosine Derivatives

Data sourced from a study on quenching of tyrosine fluorescence by phosphate ions, which demonstrated that derivatives with a free phenolic hydroxyl group are quenched, while the O-methylated derivative is not. wiley.com

Applications in Protein and Peptide Chemistry

This compound and its related forms, such as O-methyl-L-tyrosine and N-acetyl-L-tyrosine methyl ester, serve as valuable tools in protein and peptide chemistry for structural, functional, and engineering studies.

One key application is in the field of protein engineering through the site-specific incorporation of non-canonical amino acids. Researchers have successfully altered the substrate specificity of aminoacyl-tRNA synthetases, such as MjTyrRS, to recognize and incorporate O-methyl-L-tyrosine into proteins during ribosomal synthesis. wiley.com This allows for the creation of proteins with novel functionalities or properties conferred by the modified amino acid. The methylated phenol side chain can be used to probe or alter interactions, prevent phosphorylation at that specific tyrosine site, or introduce a unique chemical handle for further modification.

In enzymology, derivatives of this compound are used as intermediates and substrates to investigate enzyme kinetics and mechanisms. For instance, the synthesis of O-methyl-N-acetyl-L-tyrosine was pursued to definitively determine the importance of the phenolic hydrogen in the chymotrypsin-catalyzed hydrolysis of tyrosine derivatives. caltech.edu Similarly, N-acetyl-L-tyrosine methyl ester is utilized in studies of enzyme-catalyzed hydrolysis. caltech.edu

The electrochemical properties of these derivatives are also of significant interest. N-acetyl-L-tyrosine methyl ester has been included in studies to determine the electrode potentials for aromatic amino acid radical/amino acid couples. acs.org Such data are crucial for understanding proton-coupled electron transfer pathways in proteins, which are fundamental to many biological processes, including photosynthesis and respiration. acs.org

Finally, structural biology benefits from studies on these compounds. The crystal structure of N-acetyl-L-tyrosine methyl ester monohydrate has been determined at different temperatures. nih.gov This detailed structural information, revealing networks of hydrogen bonds and molecular packing, is essential for accurate molecular modeling and for understanding how such residues would behave when incorporated into a peptide or protein structure. nih.gov

Table 2: Research Applications of this compound and Related Derivatives

Table of Mentioned Compounds

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography stands as a cornerstone for the analysis of Methyl N-Acetyl-L-tyrosine, offering powerful tools for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient and versatile technique for the analysis of this compound and its derivatives. biosynth.comresearchgate.net It is widely used for both qualitative and quantitative purposes, ensuring the purity and proper identification of the compound.

The separation of this compound and its related compounds is typically achieved using reversed-phase HPLC. researchgate.netrsc.org A common setup involves a C18 column, which is a non-polar stationary phase. researchgate.netrsc.org The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with 0.1% trifluoroacetic acid or 0.1% acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netrsc.orgnih.gov This gradient elution allows for the effective separation of compounds with varying polarities.

For instance, research has demonstrated the separation of various tyrosine derivatives, including N-acetylated and methylated forms, using a C18 reversed-phase column with a water-acetonitrile gradient. researchgate.net The retention time of this compound in an HPLC system is a key parameter for its identification. In one study, N-acetyl-L-tyrosine showed a retention time of 3.6 minutes under specific chromatographic conditions. researchgate.net The separation of optical isomers (enantiomers) of acetylated tyrosine can be accomplished using specialized chiral chromatographic columns, such as those coated with amylase. google.comgoogle.com

Furthermore, HPLC is instrumental in monitoring chemical reactions involving this compound. For example, it can track the progress of enzymatic reactions where this compound acts as a substrate. researchgate.netresearchgate.net The decrease in the peak area of this compound over time indicates its consumption in the reaction. researchgate.netresearchgate.net

A summary of typical HPLC conditions used for the analysis of tyrosine derivatives is presented below:

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (e.g., ODS-HG-5, Phenomenex Aeris Peptide XB-C18) | researchgate.netrsc.orgnih.gov |

| Mobile Phase | Gradient of aqueous solvent (e.g., 0.1% TFA or 0.1% acetic acid in water) and organic solvent (e.g., acetonitrile or methanol) | researchgate.netrsc.orgnih.gov |

| Detection | UV absorbance at various wavelengths (e.g., 215 nm, 274 nm, 280 nm) | nih.govjafs.com.pl |

| Flow Rate | Typically around 1.0 - 2.0 mL/min | rsc.orgnih.gov |

HPLC is a primary method for determining the concentration and assessing the purity of this compound. selleckchem.com The purity of the compound is often reported as a percentage based on the HPLC chromatogram. selleckchem.com For quantification, a calibration curve is typically generated by analyzing standard solutions of known concentrations. The peak area of the compound in a sample is then compared to this curve to determine its concentration.

The limit of detection (LOD) and limit of quantification (LOQ) are important parameters for assessing the sensitivity of an HPLC method. These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related amino acid derivatives, HPLC methods have demonstrated high sensitivity with low LOD and LOQ values. acs.org The precision of the method is evaluated by the relative standard deviation (RSD) of repeated measurements, with values typically being less than 10%. researchgate.net

Purity assessment by HPLC involves analyzing the chromatogram for the presence of any impurity peaks alongside the main peak of this compound. The relative area of these impurity peaks provides a quantitative measure of the purity. A purity of ≥98% is often required for research and other applications.

Separation and Resolution of Derivatives

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simpler and faster, albeit less precise, alternative to HPLC for the analysis of this compound. biosynth.com It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks.

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The separation of components is based on their differential partitioning between the stationary and mobile phases. The position of the compound on the developed chromatogram is identified by its retention factor (Rf) value. TLC can confirm the purity of N-Acetyl-L-tyrosine ethyl ester to be ≥98%.

Spectroscopic Techniques

Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound. UV-Vis absorption spectroscopy is a key technique in this regard.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions within the this compound molecule. The presence of the phenolic ring in the tyrosine structure gives rise to characteristic absorption bands in the ultraviolet region.

The UV spectrum of N-acetyl-L-tyrosine ethyl ester, a closely related compound, shows a maximum absorbance (λmax) at approximately 275 nm. researchgate.net This absorption is attributed to the π→π* electronic transition of the benzene (B151609) ring. smolecule.com The molar absorptivity (ε) at this wavelength has been reported to be 1400 M⁻¹cm⁻¹. smolecule.com The position and intensity of this absorption peak can be influenced by the solvent environment and the presence of interacting molecules. For example, the interaction of the tyrosine chromophore with cations can induce shifts in the absorption spectrum. researchgate.netnih.gov

Second-derivative UV absorption spectroscopy can be employed to enhance the resolution of overlapping spectral bands and to study subtle changes in the local environment of the tyrosine chromophore. researchgate.netnih.gov This technique has been used to investigate the interaction of N-acetyl-L-tyrosine ethyl ester with various cations. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules like this compound. The intrinsic fluorescence of the tyrosine moiety allows for its characterization.

Excitation and Emission Spectra: When excited, this compound absorbs light at a specific wavelength and emits it at a longer wavelength. For instance, a model compound, N-acetyl-L-tyrosine ethyl ester (N-Tyr), exhibits an emission maximum at approximately 301 nm when excited at 275 nm. researchgate.net The fluorescence emission spectrum of N-acetyl-l-tyrosinamide (NAYA), a similar tyrosine derivative, shows a slight red shift from 303 nm in dioxane to 305 nm in water. unl.pt The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can be influenced by the solvent environment. unl.ptacs.org For NAYA, the quantum yield decreases from 0.17 in pure dioxane to 0.07 in water. unl.pt

Quenching Studies: Fluorescence quenching studies, where the fluorescence intensity is decreased by the presence of other molecules, can provide insights into intermolecular interactions. For example, the fluorescence of N-acetyl-l-tyrosine ethyl ester (ATEE) is quenched by tolmetin (B1215870), indicating the formation of a non-fluorescent complex in the ground state. researchgate.net Weak bases, such as acetate, can also quench tyrosine fluorescence through a mechanism involving proton transfer. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for each type of proton in the molecule. For the related compound N-acetyl-L-tyrosine, typical chemical shifts are observed for the acetyl methyl protons, the α-proton, the β-protons of the side chain, and the aromatic protons of the phenyl ring. chemicalbook.comhmdb.ca In a study of N-acetyl-L-tyrosine methyl ester, the following chemical shifts were reported in deuterated chloroform (B151607) (CDCl₃): a singlet for the acetyl CH₃ protons at 1.99 ppm, a multiplet for the α-CH proton at 4.88 ppm, and signals for the aromatic protons between 7.09 and 7.32 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For N-acetyl-L-tyrosine ethyl ester, characteristic chemical shifts are observed for the carbonyl carbons of the ester and acetyl groups, the α-carbon, the carbons of the aromatic ring, and the methyl carbons. chemicalbook.com In a study of N-acetyl phenylalanine methyl ester, the carbonyl carbon of the ester appeared at 172.0 ppm and the acetyl carbonyl carbon at 169.5 ppm. rsc.org The use of ¹³C-labeled acetic anhydride (B1165640) for derivatization can enhance the sensitivity of ¹³C NMR for amino acid analysis. pnas.org

Coupling Constants: The splitting patterns of NMR signals, described by coupling constants (J-values), provide information about the connectivity of atoms. ubc.caresearchgate.net These constants are crucial for confirming the assignment of signals and for determining the conformation of the molecule in solution. researchgate.netpnas.org

Below is a table summarizing typical ¹H NMR spectral data for a related compound, N-acetyl phenylalanine methyl ester in CDCl₃. rsc.org

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃CO | 1.99 | s | - |

| β-CH | 3.07, 3.14 | dd, dd | 13.83, 5.7 |

| OCH₃ | 3.72 | s | - |

| α-CH | 4.88 | dt | 7.8, 5.8 |

| NH | 6.02 | d | 6.6 |

| ArH | 7.09 - 7.32 | m | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Vibrational Bands: The FT-IR spectrum of this compound exhibits characteristic absorption bands for its various functional groups. Key absorptions for the related N-acetyl-O-methyl-L-tyrosine include a strong carbonyl (C=O) stretching band for the acetyl group around 1730 cm⁻¹ and for the carboxylic acid around 1685 cm⁻¹. smolecule.com The N-H stretching of the amide group is typically observed around 3300 cm⁻¹. smolecule.com The C-H stretching of the aromatic ring and the methyl groups also show characteristic absorptions. The temperature can affect the FT-IR spectra of tyrosine derivatives, providing insights into structural characteristics. researchgate.net

The following table presents typical FT-IR absorption bands for N-acetyl-O-methyl-L-tyrosine. smolecule.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300 |

| Methoxy | O-CH₃ stretch | 2830 |

| Acetyl | C=O stretch | 1730 |

| Carboxylic Acid | C=O stretch | 1685 |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

Molecular Ion Peak: In mass spectrometry, the molecular ion peak (M+) corresponds to the molecular weight of the compound. For N-acetyl-L-tyrosine methylamide, the molecular ion peak appears at m/z 236, which matches its calculated molecular weight. The molecular formula can be confirmed by high-resolution mass spectrometry (HRMS), which provides a very accurate mass measurement. rsc.orgrsc.org

Fragmentation Pattern: The fragmentation of the molecule upon ionization provides a unique pattern of fragment ions that helps in structural elucidation. libretexts.orgvu.lt Common fragmentation pathways for related compounds include the loss of the acetyl group or cleavage of the ester or amide moiety. For example, N-acetyl-L-tyrosine methylamide shows a characteristic fragment from the loss of the acetyl group (m/z 194). The fragmentation of tyrosine itself produces characteristic ions at m/z 136 and 119, corresponding to the loss of the carboxyl group and subsequent loss of ammonia. researchgate.net

Other Analytical Methods

In addition to the primary spectroscopic techniques, other analytical methods are employed to further characterize this compound.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. This data is used to confirm the empirical and molecular formula of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula (C₁₂H₁₅NO₄). smolecule.com

Optical Rotation Measurements

Optical rotation is a measure of the rotation of the plane of polarized light by a chiral molecule. It is used to confirm the stereochemistry of this compound, specifically the L-configuration at the α-carbon. The specific rotation is a characteristic physical property of the compound. For N-Acetyl-O-methyl-L-tyrosine, a specific rotation of [α]²⁵D = +15.6° has been reported in methanol. smolecule.com Another source reported a specific rotation of [α]²⁵ +27.1 for a similar compound in methanol. caltech.edu

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of Methyl N-Acetyl-L-tyrosine often relies on conventional chemical methods that present environmental and safety challenges. Future research must prioritize the development of green and sustainable synthetic strategies.

Classical synthesis involves a multi-step process beginning with the protection of L-tyrosine's more reactive amino group via acetylation, followed by methylation of the phenolic hydroxyl group. igem.org Methods for this methylation have included the use of hazardous reagents like diazomethane (B1218177) or dimethyl sulfate. igem.orgcaltech.educaltech.edu While effective in producing the target compound, these reagents pose significant safety and disposal concerns.

A major leap towards sustainability involves reimagining the source of the L-tyrosine precursor itself. Promising research has demonstrated the production of L-tyrosine from renewable feedstocks, such as converting CO2 via an abiotic/biotic cascade strategy or utilizing the full spectrum of sugars and phenolics from lignocellulosic biomass through engineered microbial consortia. capes.gov.brrsc.orgnus.edu.sg

The next frontier is the development of enzymatic and chemo-enzymatic methods for the assembly of this compound. The use of enzymes like α-chymotrypsin for creating N-acetyl-L-tyrosine esters has been explored and shows promise for milder reaction conditions. capes.gov.br Modern catalytic methods, such as the Palladium-catalyzed late-stage C-H acylation of tyrosine-containing peptides using renewable alcohols like ethanol (B145695), offer a glimpse into atom-economical and sustainable modification techniques that could be adapted for this compound. nih.gov

Future research should focus on:

Developing biocatalytic or one-pot chemo-enzymatic processes that combine sustainable L-tyrosine production with efficient and selective N-acetylation and O-methylation.

Replacing hazardous methylating agents with greener alternatives.

Optimizing enzymatic reactions to achieve high yields and purity, thereby reducing the need for extensive downstream processing.

| Synthesis Approach | Precursors/Reagents | Key Features & Future Directions |

| Classical Chemical Synthesis | L-tyrosine, Acetic Anhydride (B1165640), Diazomethane/Dimethyl Sulfate | Established but uses hazardous materials. Future work should focus on replacing these reagents. igem.orgcaltech.educaltech.edu |

| Sustainable Precursor Synthesis | CO2, Lignocellulosic Biomass | Reduces reliance on fossil fuels for the starting material. A key component of a fully green synthesis pipeline. capes.gov.brrsc.orgnus.edu.sg |

| Enzymatic/Chemo-enzymatic | L-tyrosine, Alcohols, Enzymes (e.g., α-chymotrypsin), Catalysts (e.g., Palladium) | Offers milder reaction conditions and higher selectivity. Future direction is to develop a specific enzymatic route for this compound. capes.gov.brnih.gov |

In-depth Mechanistic Studies of Biological Activities

While some biological activities of this compound are known, the underlying mechanisms are not fully understood. It is primarily recognized for its enhanced solubility compared to L-tyrosine, which allows it to function as a more bioavailable precursor for the synthesis of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). smolecule.compatsnap.com However, its interactions go beyond simple precursor supply.

Initial research that spurred the synthesis of this compound was aimed at studying the active site of proteolytic enzymes like α-chymotrypsin. caltech.edu Studies confirm that the compound interacts with proteases such as trypsin, altering their kinetic properties and cleavage site preferences. smolecule.comannualreviews.org

More recently, this compound isolated from the fungus Bipolaris bicolor was identified as a potent tyrosinase inhibitor. nih.gov Molecular docking simulations suggest it binds to tyrosinase with a higher affinity than vitamin C. nih.gov This same study noted that treatment with the compound led to increased activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), thereby reducing oxidative stress. nih.gov

A significant research gap is whether this compound shares the mechanisms of its close relative, N-Acetyl-L-tyrosine (NALT). Studies on NALT suggest it can induce a mild stress response in mitochondria, leading to the activation of cytoprotective pathways like FoxO and Keap1, which enhance antioxidant defenses. medchemexpress.com It is currently unknown if the O-methyl group alters this activity.

Key areas for future mechanistic investigation include:

Elucidating the precise binding mode and conformational changes induced upon interaction with tyrosinase and various proteases.

Investigating the signaling pathways through which it upregulates antioxidant enzymes.

Determining if this compound can activate mitochondrial stress response pathways akin to N-Acetyl-L-tyrosine.

Development of Advanced Analytical Tools for in situ Analysis

The field of biosensor development for the parent compound, L-tyrosine, is advancing rapidly and offers a roadmap for future tools. Researchers have created highly sensitive electrochemical and fluorescent biosensors for tyrosine using materials such as graphene, metal-organic frameworks (MOFs), and molecularly imprinted polymers. nih.govresearchgate.netbohrium.com These platforms provide high sensitivity and selectivity in complex samples.

The critical research gap is the absence of tools for the in situ analysis of this compound. Such tools would enable researchers to visualize its uptake, distribution, and metabolism in real-time within specific tissues, such as the brain, or even inside individual cells.

Future research should be directed towards:

Adapting existing tyrosine biosensor platforms to be highly specific for this compound, distinguishing it from L-tyrosine and other metabolites.

Developing novel molecular probes whose fluorescence or other signal changes upon binding to the compound, enabling its visualization with advanced microscopy.

Synthesizing radiolabeled versions of this compound for use with non-invasive imaging techniques like Positron Emission Tomography (PET) to track its journey through a living organism.

| Analytical Tool Type | Principle | Potential Application for this compound |

| Chromatography (e.g., HPLC) | Separation based on physicochemical properties. | Current standard for quantification in collected samples (e.g., blood, urine). mdpi.com |

| Electrochemical Biosensors | Measures current change from redox reaction at an electrode modified with recognition elements (e.g., enzymes, polymers). | Future development could enable rapid, sensitive detection in biological fluids. nih.govresearchgate.net |

| Fluorescent Probes/Sensors | A molecule that emits light upon binding to the target analyte. | Future development could allow for real-time imaging of the compound in cells and tissues. acs.org |

| Radiolabeling (for PET/SPECT) | Incorporating a radioactive isotope into the molecule. | Future development would enable non-invasive, whole-body imaging of compound distribution and target binding. nih.gov |

Translational Research and Potential Therapeutic Applications

Translational research aims to bridge the gap between laboratory discoveries and clinical applications. For this compound, several promising avenues exist, with the most mature being in agriculture and nutrition.

A landmark study identified this compound produced by the fungus Bipolaris bicolor as a novel natural fungicide. nih.gov It showed significant efficacy against Colletotrichum gloeosporioides, the fungus causing postharvest anthracnose disease in citrus fruits. nih.gov The compound was found to be safe in cytotoxicity assays, positioning it as a viable and safe alternative to chemical preservatives for extending the shelf life of fruit. nih.govresearchgate.net

Due to its improved water solubility over L-tyrosine, it has long been considered a candidate for use in parenteral nutrition formulations, providing an essential amino acid to patients who cannot eat orally. smolecule.comdrugbank.com

Furthermore, research into related compounds suggests broader therapeutic potential. A series of synthesized N-acetyl-L-tyrosine derivatives were found to act as selective activators of PPAR-alpha, a key regulator of lipid metabolism, indicating a potential role in treating metabolic diseases like type 2 diabetes. nih.gov Given that tyrosine is a precursor to L-DOPA, derivatives that can efficiently cross the blood-brain barrier are of interest for neurological conditions. patsnap.com Finally, radiolabeled amino acid analogs are already used for imaging gliomas and other cancers, suggesting a diagnostic role for a suitably labeled version of this compound. nih.gov

Future translational efforts should focus on:

Commercial development and regulatory approval of this compound as a natural postharvest fungicide.

Clinical trials to validate its efficacy and safety in parenteral nutrition solutions.

Preclinical studies to confirm if this compound itself, not just its other derivatives, can modulate PPAR receptors for metabolic diseases.

Investigation of Role in Specific Disease Models

To realize its therapeutic potential, this compound must be rigorously tested in relevant disease models. Current research, mostly on related compounds, has highlighted several areas of interest.

Cancer: The role of tyrosinase in melanoma makes it a prime target. Studies using N-Acetyl-L-tyrosine (NALT) showed that it could enhance the anti-cancer effect of the chemotherapy drug procarbazine (B1678244) in mouse melanoma models. hilarispublisher.comhilarispublisher.com NALT has also been shown to inhibit tumor growth in a colon cancer xenograft model. medchemexpress.com A different tyrosine analog, radiolabeled with Astatine-211, effectively inhibited tumor growth and metastasis in pancreatic and melanoma models by targeting the LAT1 amino acid transporter, which is often overexpressed in cancer cells. nih.gov These findings provide a strong rationale for testing this compound in similar cancer models.

Metabolic Disease: Derivatives of N-acetyl-L-tyrosine have been synthesized and evaluated as PPAR activators, which are targets for type 2 diabetes therapies. nih.govdrugbank.com This suggests that this compound should be investigated in rodent models of diabetes and obesity to assess its effects on glucose control and lipid metabolism.

Postharvest Disease: The most direct disease model application is its demonstrated use as a fungicide to prevent anthracnose on citrus fruit, a model of plant disease. nih.gov

A significant gap exists in the investigation of this specific compound in models of neurological disorders. Given its role as a precursor to dopamine, its potential to mitigate deficits in models of Parkinson's disease or to alleviate cognitive symptoms in models of chronic stress is a major unexplored area.

Future research must include:

Directly testing the efficacy of this compound in animal models of melanoma, pancreatic cancer, and other cancers that overexpress tyrosinase or LAT1.

Initiating studies in animal models of Parkinson's disease to see if it can restore dopamine levels and improve motor function.

Evaluating its impact on metabolic parameters in established mouse models of type 2 diabetes.

| Disease Area | Relevant Target/Mechanism | Key Research Findings & Gaps |

| Cancer (Melanoma, etc.) | Tyrosinase, LAT1 Transporter, FoxO/Keap1 pathways | N-Acetyl-L-tyrosine and other analogs show anti-tumor effects in mouse models. medchemexpress.comnih.govhilarispublisher.comGap: Direct testing of this compound in these models is needed. |

| Metabolic Disease (Type 2 Diabetes) | PPAR-alpha activation | Other N-acetyl-L-tyrosine derivatives show potential. nih.govGap: The effect of this compound on PPARs and in diabetes models is unknown. |

| Postharvest Fungal Disease | Tyrosinase inhibition, Antioxidant enzyme induction | Proven effective against anthracnose in citrus fruit. nih.govGap: Explore efficacy against other fungal pathogens and on different crops. |

| Neurodegenerative Disease (e.g., Parkinson's) | Dopamine precursor | The mechanism is plausible, but there is a Gap in experimental evidence from relevant disease models. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl N-Acetyl-L-tyrosine and its derivatives in peptide chemistry?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for sequential addition of protected amino acids to a resin-bound peptide chain, enabling precise control over stereochemistry and side-chain modifications . For enzymatic approaches, tyrosine phenol-lyase (TPL) catalyzes reactions in the presence of vitamin B6 derivatives, leveraging strain-induced conformational changes to enhance specificity . Compare yields and purity using HPLC and mass spectrometry (e.g., LC-MS/MS in ).

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer :

- GC-MS : Analyze derivatized samples (e.g., trimethylsilyl derivatives) to confirm molecular weight and fragmentation patterns (see experimental spectra in ).

- LC-MS/MS : Use Q-TOF systems for high-resolution identification of isotopic peaks and fragmentation pathways .

- X-ray crystallography : Resolve hydrogen-bonding networks in crystal structures (e.g., N-acetyl-L-tyrosine methyl ester monohydrate ).

Q. How can solubility and bioavailability of this compound be experimentally assessed for in vitro studies?

- Methodological Answer :

- Solubility : Perform phase-solubility analysis in buffers (pH 1–12) using UV-Vis spectroscopy at 280 nm (tyrosine’s aromatic absorption band) .

- Bioavailability : Use isotopic tracing (e.g., 14C-labeled compounds) in perfusion models to quantify intestinal absorption and blood-brain barrier penetration .

Advanced Research Questions